Pigment Yellow 138

Description

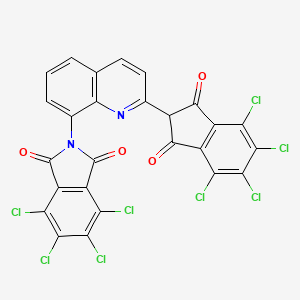

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H6Cl8N2O4/c27-14-10-11(15(28)19(32)18(14)31)24(38)9(23(10)37)7-5-4-6-2-1-3-8(22(6)35-7)36-25(39)12-13(26(36)40)17(30)21(34)20(33)16(12)29/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHOVWPIGREOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)N=C(C=C2)C5C(=O)C6=C(C5=O)C(=C(C(=C6Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H6Cl8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067539 | |

| Record name | C.I. Pigment Yellow 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

30125-47-4 | |

| Record name | Pigment Yellow 138 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 138 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX2Y91T7FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pigment Yellow 138 (CAS 30125-47-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pigment Yellow 138, a high-performance quinophthalone pigment. For professionals in drug development, the detailed characterization of excipients such as colorants is critical for ensuring the stability, safety, and performance of pharmaceutical formulations and medical devices. The inertness and high resistance properties of this compound make it a candidate for applications where long-term color stability is required in demanding environments.

General and Chemical Properties

This compound is a greenish-yellow organic pigment known for its exceptional heat stability, lightfastness, and weather resistance.[1][2] It belongs to the quinophthalone chemical class.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 30125-47-4 | [1][2] |

| Chemical Name | 3,4,5,6-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide | [1] |

| Molecular Formula | C₂₆H₆Cl₈N₂O₄ | [1][2] |

| Molecular Weight | 693.96 g/mol | [2] |

| C.I. Name | This compound | [1][4] |

| C.I. Number | 56300 | [1] |

| Appearance | Yellow powder | [1][2][5] |

| Shade | Greenish | [1][4][5] |

Physical and Resistance Properties

The physical and resistance properties of this compound make it suitable for a wide range of high-performance applications, including automotive coatings, industrial paints, and coloring of various plastics.[1][4][5]

| Property | Value | Reference(s) |

| Density | 1.80 - 1.845 g/cm³ | [1][2][5] |

| Heat Stability | 290-300 °C | [1][4][5] |

| Lightfastness (Blue Wool Scale) | 7-8 | [1][2] |

| Oil Absorption | 30-45 g/100g | [1][5] |

| Water Soluble Matter | ≤1.0% | [1] |

| pH Value | 5.0 - 7.5 | [1][5] |

| Acid Resistance (1-5 scale) | 5 | [2][5] |

| Alkali Resistance (1-5 scale) | 5 | [2][5] |

| Bleeding Resistance (1-5 scale) | 5 | [5] |

| Migration Resistance (1-5 scale) | 5 | [5] |

Experimental Protocols

The following are summaries of standard methodologies used to determine the key physicochemical properties of pigments like this compound.

Lightfastness Determination (ASTM D4303)

Lightfastness is a measure of a pigment's ability to retain its color upon exposure to light. The ASTM D4303 standard test methods are used to approximate the color change of artists' materials during indoor exposure. A common method involves:

-

Sample Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) and applied to a substrate to form a uniform film.

-

Exposure: The prepared samples are exposed to a controlled light source, such as a xenon-arc lamp, which simulates daylight filtered through window glass.[6]

-

Evaluation: The color of the exposed samples is periodically measured using a spectrophotometer or colorimeter. The color difference (ΔE*ab) between the exposed and unexposed samples is calculated.

-

Rating: The lightfastness is rated on the Blue Wool Scale, where a rating of 8 indicates the highest lightfastness.[7]

Heat Stability Determination (ISO 787-21)

This method compares the heat stability of a pigment to an agreed-upon standard.

-

Sample Preparation: The pigment is dispersed in a stoving medium (e.g., a resin that cures with heat).

-

Application: The dispersion is applied to test panels.

-

Heating: The panels are heated in an oven at a specified temperature for a defined period.

-

Comparison: The color change of the heated panel is visually or instrumentally compared to a standard panel that was not heated or heated at a lower temperature. The temperature at which a significant color change occurs determines the heat stability.

Oil Absorption Determination (ASTM D281)

The oil absorption test determines the amount of linseed oil required to form a coherent paste with a pigment.

-

Sample Weighing: A known weight of the pigment is placed on a flat, non-absorbent surface like a glass plate.

-

Oil Addition: Linseed oil is added drop by drop to the pigment.

-

Rub-out: After each addition of oil, the mixture is thoroughly rubbed with a spatula.

-

Endpoint: The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is then reported as grams of oil per 100 grams of pigment.[1][8]

Acid and Alkali Resistance Determination

This test assesses the stability of a pigment in acidic and alkaline environments.

-

Sample Preparation: A sample of the pigment is placed in a test tube.

-

Solution Addition: A specified concentration of an acid (e.g., hydrochloric acid) or alkali (e.g., sodium hydroxide) solution is added.[9][10]

-

Observation: The mixture is stirred and observed for any changes in color or signs of bleeding (coloration of the solution).

-

Rating: The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change and excellent resistance.[2][5]

Logical Relationships and Synthesis Workflow

The following diagrams illustrate the relationships between the properties of this compound and its applications, as well as a simplified workflow for its synthesis.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. "ASTM D281: 2012 Pigment Oil Absorption Test Method" [bsbedge.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. micomlab.com [micomlab.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. store.astm.org [store.astm.org]

- 9. How is pigment acid resistance tested? Q&A | NBCHAO [en1.nbchao.com]

- 10. lr-test.com [lr-test.com]

Quinophthalone Yellow 138: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinophthalone Yellow 138 (C.I. Pigment Yellow 138) is a high-performance organic pigment known for its bright greenish-yellow hue, excellent lightfastness, weather resistance, and thermal stability. These properties make it a valuable colorant in a wide range of applications, including plastics, coatings, paints, and printing inks. Chemically, it is a complex heterocyclic compound derived from the condensation of 8-aminoquinaldine (B105178) and tetrachlorophthalic anhydride (B1165640). This technical guide provides an in-depth overview of the synthesis and purification methods for Quinophthalone Yellow 138, aimed at professionals in research and development.

Synthesis of Precursors

The primary precursors for the synthesis of Quinophthalone Yellow 138 are 8-aminoquinaldine and tetrachlorophthalic anhydride.

Synthesis of 8-Aminoquinoline (B160924)

The traditional synthesis of 8-aminoquinoline involves the nitration of quinoline (B57606), which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers are then separated, and the 8-nitroquinoline is subsequently reduced to 8-aminoquinoline.

Experimental Protocol: Synthesis of 8-Aminoquinoline

-

Nitration of Quinoline: A mixture of quinoline and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is reacted to produce a mixture of 5- and 8-nitroquinoline.

-

Isomer Separation: The resulting isomers are separated by fractional distillation or sublimation.

-

Reduction of 8-Nitroquinoline: The purified 8-nitroquinoline is reduced to 8-aminoquinoline using a reducing agent such as tin powder in the presence of hydrochloric acid. An alternative method involves the amination of 8-chloroquinoline.[1]

Synthesis of Tetrachlorophthalic Anhydride

Tetrachlorophthalic anhydride is typically prepared through the chlorination of phthalic anhydride.

Experimental Protocol: Synthesis of Tetrachlorophthalic Anhydride

-

Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent, such as fuming sulfuric acid or chlorosulfonic acid, in a reactor equipped with a stirrer and a condenser.[2][3]

-

Catalyst Addition: A catalyst, such as iodine, iodine chloride, or molybdenum, is added to the mixture.[3]

-

Chlorination: Dry chlorine gas is introduced into the reactor while maintaining a specific temperature range (e.g., 60-170°C). The reaction releases hydrogen chloride gas.[3]

-

Isolation: After the reaction is complete, the tetrachlorophthalic anhydride is isolated. This can be achieved through methods like distillation to recover the solvent and catalyst.[3] A yield of 95% of theory has been reported with a melting point of 255.5-256.5°C.[4]

Synthesis of Crude Quinophthalone Yellow 138

The synthesis of crude Quinophthalone Yellow 138 is achieved through the condensation reaction of 8-aminoquinaldine and tetrachlorophthalic anhydride in a high-boiling solvent, typically molten benzoic acid.[2][3][4]

Experimental Protocol: Synthesis of Crude this compound

-

Reactor Preparation: Benzoic acid is added to a reactor equipped with heating and stirring capabilities and is heated until it melts (e.g., 125-130°C).[2][3][4]

-

Reactant Addition: Tetrachlorophthalic anhydride and 8-aminoquinaldine are sequentially added to the molten benzoic acid with continuous stirring.[2][3][4]

-

Two-Stage Heating: The reaction mixture is heated in two stages. The first stage is typically at a lower temperature (e.g., 140-180°C) for a period of 1-3 hours, followed by a second stage at a higher temperature (e.g., 180-220°C) for 2-4 hours.[2][3][4]

-

Quenching and Precipitation: After the reaction is complete, the mixture is cooled to around 130°C and then poured into a sodium hydroxide (B78521) solution. This causes the crude pigment to precipitate.[2][3][4]

-

Isolation of Crude Product: The precipitated crude Quinophthalone Yellow 138 is isolated by filtration, washed with water, and dried. The filtrate, containing benzoic acid and unreacted starting materials, can be treated to recover these components.[2][3][4]

Synthesis Data Summary

| Parameter | Example 1[2][3][4] | Example 2[2][3][4] | Example 3[2][3][4] |

| Reactants | |||

| Benzoic Acid | 480g | 320g | 160g |

| Tetrachlorophthalic Anhydride | 87g | 60g | 70g |

| 8-Amino quinaldine | 16g | 16g | 16g |

| Reaction Conditions | |||

| Stage 1 Temperature | 160°C | 140°C | 180°C |

| Stage 1 Duration | 3h | 2h | 1h |

| Stage 2 Temperature | 220°C | 180°C | 200°C |

| Stage 2 Duration | 2h | 3h | 4h |

| Quenching | |||

| NaOH Solution | 840g of 20% | 960g of 10% | 1200g of 5% |

| Reaction Time in NaOH | 20 min | 10 min | 1h |

| Yield | |||

| Crude Pigment Yield | 63.8g | 65.7g | 66.9g |

| Crude Synthesis Yield (based on 8-aminoquinaldine) | 90.8% | 93.5% | 95.2% |

Purification of Quinophthalone Yellow 138

The crude pigment synthesized requires further processing, often referred to as "pigmenting," to achieve the desired particle size, crystal form, and coloristic properties. This typically involves solvent treatment and controlled precipitation.

Solvent Treatment and Recrystallization

Experimental Protocol: Pigmentation Process

-

Dispersion: The crude Quinophthalone Yellow 138 is dispersed in an organic solvent such as o-dichlorobenzene, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[2]

-

Salification: Sodium methoxide (B1231860) (or a methanol (B129727) solution thereof) is added to the dispersion, and the mixture is heated (e.g., 40-80°C) for 1-3 hours to form a salt of the pigment.[3]

-

Neutralization and Precipitation: An acid (e.g., hydrochloric acid, sulfuric acid, formic acid, or acetic acid) is added to neutralize the mixture, causing the purified pigment to precipitate in a fine, uniform particle size.[2][3]

-

Solvent Removal and Ripening: Low-boiling-point substances are distilled off, and the slurry is heated to a higher temperature (e.g., 80-150°C) and held for 1-6 hours to allow for crystal growth and stabilization.[3]

-

Final Isolation: The purified pigment is collected by filtration, washed with a suitable solvent and then water, dried, and pulverized.[3] Dispersing agents may be added before filtration to improve the pigment's properties.[2]

General Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the pigment has high solubility at elevated temperatures and low solubility at room temperature.

General Protocol for Recrystallization:

-

Solvent Selection: Identify a suitable solvent or solvent mixture. For quinophthalone pigments, high-boiling polar aprotic solvents like DMF, NMP, or dimethyl sulfoxide (B87167) (DMSO) are often effective.

-

Dissolution: Dissolve the crude pigment in a minimum amount of the chosen solvent at an elevated temperature.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified pigment to remove residual solvent.

Purification Data Summary

| Parameter | Value |

| Pigmenting Step | |

| Organic Solvents | o-dichlorobenzene, DMF, NMP, DMSO[2] |

| Salification Agent | Sodium Methoxide[3] |

| Neutralizing Agents | HCl, H₂SO₄, Formic Acid, Acetic Acid[2][3] |

| Yield and Quality | |

| Pigmenting Yield | 92.5% - 95.5%[2] |

| Total Recovery | 84.0% - 90.9%[2] |

| Tinting Strength | 99.6% - 102.1% (compared to standard)[2] |

Visualization of Processes

Synthesis Pathway of Quinophthalone Yellow 138

Caption: Synthesis pathway of Quinophthalone Yellow 138 from precursors.

Purification Workflow for Quinophthalone Yellow 138

Caption: Purification workflow for crude Quinophthalone Yellow 138.

Conclusion

The synthesis and purification of Quinophthalone Yellow 138 are multi-step processes that require careful control of reaction conditions to achieve a high-quality product with desirable properties. The synthesis of the crude pigment via the condensation of 8-aminoquinaldine and tetrachlorophthalic anhydride in molten benzoic acid is a key step, followed by a critical purification or "pigmenting" process. This purification step, involving solvent treatment and controlled precipitation, is essential for developing the final pigment's coloristic and performance characteristics. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and professionals working with this important class of organic pigments. Further research into alternative, more environmentally benign solvent systems and purification techniques could lead to more efficient and sustainable manufacturing processes for Quinophthalone Yellow 138.

References

- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]

- 4. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]

Spectroscopic characterization of Pigment Yellow 138 (UV-Vis, FTIR, NMR)

Introduction: Pigment Yellow 138 (C.I. 56300) is a high-performance organic pigment belonging to the quinophthalone class. Renowned for its bright greenish-yellow shade, excellent lightfastness, and thermal stability, it finds extensive use in demanding applications such as automotive coatings, plastics, and high-end industrial paints. A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and research into novel pigment applications. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione |

| Chemical Formula | C₂₆H₆Cl₈N₂O₄ |

| Molecular Weight | 693.96 g/mol |

| CAS Number | 30125-47-4 |

| C.I. Name | This compound |

| C.I. Number | 56300 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is fundamental to understanding its color properties. This compound exhibits a characteristic strong absorption in the blue region of the visible spectrum, which is responsible for its yellow appearance.

Quantitative UV-Vis Data

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 457 nm | [1] |

| Molar Extinction Coefficient (ε) | 2.37 × 10⁵ L·mol⁻¹·cm⁻¹ | [1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Absorption Regions for Quinophthalone Pigments

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 1700 - 1600 | C=O (carbonyl) stretching vibrations of the isoindolinone and indandione moieties. |

| 1600 - 1450 | C=C stretching vibrations of the aromatic quinoline (B57606) and phthalimide (B116566) rings. |

| 1300 - 1000 | C-N stretching vibrations. |

| 800 - 600 | C-Cl stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei, such as ¹H (proton) and ¹³C. Due to the low solubility of this compound in common NMR solvents, solid-state NMR (ssNMR) is often the preferred method for its structural elucidation. Research has utilized solid-state ¹H and ¹³C NMR to investigate the tautomeric form of this compound, confirming the presence of the NH-tautomer in the crystalline state.[3][4] However, specific, publicly available solution or solid-state NMR chemical shift data for this compound is scarce. For context, ¹H and ¹³C NMR data for a related, novel quinophthalone derivative are presented below to illustrate the expected chemical shift ranges.[1]

Illustrative NMR Data for a Quinophthalone Derivative[1]

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 14.43 (s, 1H), 8.77 (s, 1H), 8.26–8.12 (m, 4H), 8.09 (d, J = 8.3 Hz, 1H), 8.04 (dd, J = 5.5, 3.1 Hz, 2H), 7.95 (dd, J = 5.5, 3.1 Hz, 2H), 7.92 (d, J = 7.7 Hz, 1H), 7.89–7.85 (m, 1H), 7.62 (dd, J = 6.1, 3.2 Hz, 2H), 7.54–7.46 (m, 1H).

¹³C NMR (150 MHz, DMSO-d₆): δ (ppm) = 188.87, 167.41, 166.44, 163.57, 162.38, 143.82, 138.24, 135.28, 135.20, 135.16, 130.42, 129.61, 129.57, 129.51, 129.21, 129.09, 129.05, 128.42, 127.66, 125.38, 121.44, 121.39.

Experimental Protocols

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable non-absorbing solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: A quartz cuvette is filled with the blank solvent, and a baseline correction is performed over the desired wavelength range (e.g., 300-800 nm). The blank is then replaced with the sample solution, and the absorption spectrum is recorded.

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined from the spectrum.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the dry this compound powder is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal) is used.

-

Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The pigment sample is then brought into firm contact with the crystal using the pressure clamp, and the sample spectrum is acquired.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands, which are reported in wavenumbers (cm⁻¹).

NMR Spectroscopy (Solid-State)

-

Sample Preparation: The dry this compound powder is packed into a solid-state NMR rotor (typically zirconia).

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

-

Measurement: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments are typically performed to obtain the ¹³C NMR spectrum. ¹H MAS spectra can also be acquired.

-

Data Analysis: The resulting spectra are referenced to a standard (e.g., adamantane (B196018) for ¹³C), and the chemical shifts (δ) of the various carbon and proton environments are determined in parts per million (ppm).

Diagrams

References

The Thermal Degradation Pathway of Pigment Yellow 138: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 138 (C.I. 56300) is a high-performance quinophthalone pigment prized for its exceptional heat stability, lightfastness, and chemical resistance. Its chemical formula is C₂₆H₆Cl₈N₂O₄. These properties make it a preferred choice for demanding applications, including engineering plastics, automotive coatings, and specialized inks. Understanding its thermal degradation pathway is crucial for predicting its performance at elevated temperatures, ensuring product stability, and assessing any potential for the formation of degradation byproducts in sensitive applications, such as medical devices or food contact materials.

This technical guide provides a comprehensive overview of the thermal degradation of this compound. Due to a lack of specific published experimental studies on its thermal decomposition, this guide combines the known high thermal stability of the pigment with a scientifically-grounded, hypothetical degradation pathway. This pathway is inferred from the known thermal behavior of its constituent chemical moieties: a polychlorinated phthalimide (B116566) group and a chlorinated quinoline (B57606) derivative.

Thermal Stability of this compound

This compound is renowned for its high heat stability, making it suitable for processing in polymers at high temperatures. General technical data indicates its stability in various media.

| Property | Value | Source(s) |

| Heat Stability in HDPE | Up to 290-300 °C | [General technical datasheets] |

| Decomposition Temperature | Expected to be high, likely exceeding 400°C, based on related quinophthalone structures. A novel quinophthalone derivative has shown a decomposition temperature of 451°C. | [1] |

| Hazardous Decomposition | No hazardous decomposition products are expected under normal conditions of use. However, under fire conditions, irritating and toxic fumes and gases may be generated. | [2] |

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not publicly available, the following standard protocols are employed to determine the thermal degradation pathway of organic pigments.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the pigment begins to decompose and to quantify its mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature, revealing the onset of decomposition and subsequent degradation steps.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the pigment, such as melting, crystallization, and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, weighed sample of the pigment is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events, which can indicate phase changes and decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the chemical structures of the volatile and semi-volatile products formed during the thermal decomposition of the pigment.

-

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A microgram-scale sample of this compound is placed in the pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The resulting degradation products are swept into the gas chromatograph, where they are separated based on their boiling points and affinity for the chromatographic column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification.

-

Hypothetical Thermal Degradation Pathway

In the absence of direct experimental data, a plausible thermal degradation pathway for this compound can be postulated based on the known chemistry of its structural components. The molecule consists of two main parts linked by a C-N bond: a tetrachlorophthalimide moiety and a tetrachloro-substituted quinoline-indenone system. The quinophthalone structure is known for its high thermal stability.[1]

The degradation is likely to initiate at the weakest bonds in the molecule at temperatures exceeding its stability threshold. The C-N imide bonds and the C-Cl bonds are potential initial sites of cleavage.

Caption: Hypothetical thermal degradation pathway of this compound.

Step-by-Step Breakdown of the Hypothetical Pathway:

-

Initiation (High Temperature): At temperatures likely exceeding 400°C, the molecule will absorb enough thermal energy to initiate bond cleavage. The most probable initial scission would be at the C-N imide bond connecting the phthalimide and quinoline-indenone moieties, as imide bonds can be susceptible to thermal cleavage, or at the C-Cl bonds.

-

Formation of Primary Fragments: This initial cleavage would result in the formation of two primary radical fragments: a polychlorinated phthalimide radical and a polychlorinated quinoline-indenone radical.

-

Dechlorination: The numerous chlorine atoms on both fragments make C-Cl bond scission a likely subsequent step. This would lead to the formation of chlorine radicals, which would readily abstract hydrogen from any available source to form hydrogen chloride (HCl) gas.

-

Further Fragmentation: The primary radical fragments would undergo further fragmentation.

-

The polychlorinated phthalimide fragment could decompose to release carbon monoxide (CO), carbon dioxide (CO₂), and smaller chlorinated aromatic compounds and nitriles. Studies on the thermal decomposition of phthalimide have shown the formation of toxic gases like hydrogen cyanide and isocyanic acid.

-

The polychlorinated quinoline-indenone fragment , being a complex heterocyclic system, would likely undergo ring-opening reactions and further fragmentation to yield a variety of smaller chlorinated aromatic and nitrogen-containing compounds. The stable quinoline ring might remain intact in some of the initial fragments.

-

-

Char Formation: At very high temperatures, the aromatic fragments can polymerize and condense, leading to the formation of a stable carbonaceous char.

Expected Thermal Degradation Products

Based on the hypothetical pathway, the following table summarizes the expected degradation products that could be identified by Py-GC/MS.

| Product Class | Specific Examples | Expected Detection Method |

| Inorganic Gases | Hydrogen Chloride (HCl), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | GC-TCD, MS |

| Nitrogenous Compounds | Hydrogen Cyanide (HCN), Isocyanic Acid (HNCO), Chlorinated Benzonitriles | Py-GC/MS |

| Chlorinated Aromatics | Polychlorinated benzenes, Polychlorinated phthalic anhydride (B1165640) derivatives, Polychlorinated quinolines | Py-GC/MS |

| Non-Volatile Residue | Carbonaceous Char | TGA (residue analysis) |

Logical Workflow for Analysis

The logical workflow for a comprehensive thermal degradation study of this compound would involve a multi-technique approach to gather complementary data.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While this compound exhibits excellent thermal stability suitable for a wide range of high-temperature applications, its decomposition at extreme temperatures is a complex process. In the absence of direct experimental evidence, this guide provides a scientifically plausible, albeit hypothetical, thermal degradation pathway. This pathway suggests that the initial breakdown occurs via C-N imide or C-Cl bond scission, followed by dechlorination and fragmentation of the polychlorinated phthalimide and quinoline-indenone moieties. The ultimate degradation products are likely to include a mixture of inorganic gases, smaller chlorinated aromatic and nitrogenous compounds, and a carbonaceous char.

For applications where the thermal degradation of this compound is a critical concern, it is imperative that dedicated experimental studies using TGA, DSC, and Py-GC/MS are conducted to validate and refine this proposed pathway and to definitively identify and quantify any degradation products.

References

A Technical Guide to the Solubility and Dispersion of Pigment Yellow 138 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and dispersion characteristics of Pigment Yellow 138 (PY 138), a quinophthalone-class organic pigment. While primarily utilized in the coatings, plastics, and ink industries for its vibrant greenish-yellow hue and excellent fastness properties, its interaction with organic solvents is a critical parameter for formulation and application development. This document consolidates available data on its solvent resistance, outlines experimental protocols for its characterization, and details its dispersion properties to guide researchers in its effective use.

Physicochemical Properties of this compound

This compound is characterized by its high tinting strength, excellent heat stability, and resistance to light and weather.[1][2] These properties are largely attributed to its stable molecular structure and crystalline nature. The pigment is generally considered to have low solubility in common organic solvents, a desirable trait for preventing migration and bleeding in finished products.[3][4]

Below is a summary of the key physicochemical properties of this compound gathered from various technical datasheets.

| Property | Value |

| Chemical Class | Quinophthalone[5] |

| C.I. Name | This compound[1] |

| C.I. Number | 56300[1][6] |

| CAS Number | 30125-47-4[1][6] |

| Molecular Formula | C₂₆H₆Cl₈N₂O₄[1][6] |

| Molecular Weight | 693.96 g/mol [1][6] |

| Density | Approx. 1.7 - 1.85 g/cm³[1][7] |

| Heat Resistance | 280-300°C[1][2] |

| Light Fastness (1-8 scale) | 7-8[8][9] |

| Specific Surface Area | ~25 m²/g[2][9] |

| Oil Absorption | 30-40 g/100g [1][2] |

Solubility Characteristics in Organic Solvents

This compound is noted for its excellent resistance to a wide range of organic solvents.[1][9] Quantitative solubility data is not widely published in standard technical literature, as the pigment is specifically designed for insolubility. However, its fastness, or resistance to bleeding and dissolution, is commonly rated on a scale of 1 to 5, where 5 denotes excellent resistance.

The following table summarizes the solvent resistance of this compound based on available technical data.

| Solvent Class | Solvent Example | Resistance Rating (1-5 Scale) |

| Aromatic Hydrocarbons | Benzene, Xylene | 5[1][2] |

| Ketones | Methyl Ethyl Ketone (MEK) | 5[1][10] |

| Esters | Ethyl Acetate | 5[2][10] |

| Alcohols | Ethanol | 5[9][10] |

| Aliphatic Hydrocarbons | Mineral Spirits | 5[10] |

| Water | - | 5[9][10] |

Dispersion Characteristics

The performance of this compound in a formulation is highly dependent on the quality of its dispersion. A proper dispersion process involves the wetting of the pigment surface, the mechanical breakdown of agglomerates, and the stabilization of the resulting fine particles to prevent re-agglomeration.[4] PY 138 is generally described as having excellent dispersibility.[1][5][11]

Key factors influencing the dispersion of PY 138 include:

-

Particle Size and Surface Area: With a specific surface area of approximately 25 m²/g, PY 138 presents a relatively large interface for interaction with the solvent and dispersing agents.[2][9]

-

Wetting: The surface of the pigment must be adequately wetted by the solvent or vehicle. This is facilitated by using a liquid with a surface tension lower than the surface energy of the pigment.[4]

-

Mechanical Energy: High-shear mixers, bead mills, or three-roll mills are typically required to break down pigment agglomerates into primary particles.

-

Stabilization: Dispersing agents are often employed to adsorb onto the pigment surface, providing steric or electrostatic stabilization that prevents the particles from flocculating.

Experimental Protocols

Determination of Solvent Resistance (Qualitative)

This protocol is a generalized method based on industry practices for assessing pigment fastness to solvents.

Objective: To visually assess the bleeding of this compound in various organic solvents.

Materials:

-

This compound powder

-

A range of organic solvents (e.g., xylene, methyl ethyl ketone, ethanol, ethyl acetate)

-

Test tubes with stoppers

-

White filter paper

-

Oven

Procedure:

-

A small, measured amount of this compound is placed in a test tube.

-

The test solvent is added to the test tube, and the mixture is shaken vigorously to ensure thorough wetting of the pigment.

-

The test tube is allowed to stand at room temperature for a specified period (e.g., 24 hours).

-

After the standing period, a piece of white filter paper is immersed in the solvent above the settled pigment.

-

The filter paper is removed and allowed to dry.

-

The degree of coloration on the filter paper is observed and rated against a standard scale (e.g., 1-5, where 1 is heavy bleeding and 5 is no bleeding).

Pigment Content Determination in Solvent-Based Systems

This protocol is based on the principles outlined in ASTM D2371 for determining the pigment content of solvent-reducible paints.

Objective: To quantify the amount of insoluble pigment in a prepared dispersion.

Materials:

-

A dispersion of this compound in a solvent-based vehicle

-

High-speed centrifuge and centrifuge tubes

-

Analytical balance

-

Solvent for dilution (e.g., xylene)

-

Drying oven

Procedure:

-

A known weight of the pigment dispersion is accurately measured into a centrifuge tube.

-

The dispersion is diluted with a suitable solvent to reduce the viscosity of the binder.

-

The tube is centrifuged at high speed until the pigment is completely separated as a compact cake at the bottom.

-

The supernatant liquid (vehicle and solvent) is carefully decanted.

-

The pigment cake is washed with additional solvent to remove any remaining binder, followed by repeated centrifugation and decanting.

-

The centrifuge tube containing the pigment cake is dried in an oven at 105°C to a constant weight.

-

The weight of the dried pigment is used to calculate the percentage of pigment in the original dispersion.

Assessment of Dispersion Quality

The quality of pigment dispersion can be evaluated using several methods, as outlined in standards such as ISO 23900. A common method involves the use of a Hegman-type fineness of grind gauge.

Objective: To determine the fineness of grind and assess the degree of dispersion of this compound in a liquid vehicle.

Materials:

-

A dispersion of this compound

-

Hegman-type fineness of grind gauge and scraper

-

Light source

Procedure:

-

A sample of the pigment dispersion is placed at the deep end of the gauge's channel.

-

The scraper is drawn down the length of the gauge at a steady rate, pulling the dispersion with it.

-

The gauge is immediately viewed at a low angle to a light source.

-

The point on the scale where a significant number of coarse particles or scratches appear is noted. This reading indicates the fineness of the dispersion.

Visualizations

The following diagrams illustrate key workflows related to the characterization of this compound.

Caption: Workflow for the dispersion of this compound.

References

- 1. library.scconline.org [library.scconline.org]

- 2. DIN EN ISO 8780-1:1995-04 PIGMENTS AND EXTENDERS - METHODS OF DISPERS [shop.standards.ie]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Standard - Pigments and extenders - Methods of dispersion and assessment of dispersibility in plastics - Part 3: Determination of colouristic properties and ease of dispersion of black and colour pigments in polyethylene by two-roll milling (ISO 23900-3:2015) SS-EN ISO 23900-3:2018 - Swedish Institute for Standards, SIS [trust.sis.se]

- 6. intertekinform.com [intertekinform.com]

- 7. lookchem.com [lookchem.com]

- 8. pcimag.com [pcimag.com]

- 9. paint.org [paint.org]

- 10. researchgate.net [researchgate.net]

- 11. matestlabs.com [matestlabs.com]

Quantum Chemical Calculations for Pigment Yellow 138: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of Pigment Yellow 138 (PY138), a high-performance quinophthalone pigment. While detailed computational studies specifically focused on this compound are not extensively available in public literature, this document synthesizes the existing data and outlines the established theoretical protocols used for analyzing this and similar organic pigments.

Introduction to this compound

This compound (CAS No: 30125-47-4, Molecular Formula: C₂₆H₆Cl₈N₂O₄) is a chlorinated quinophthalone pigment known for its excellent lightfastness, weather resistance, and thermal stability. These properties make it a valuable colorant in demanding applications such as automotive coatings, plastics, and high-end industrial paints. Understanding the electronic structure and photophysical properties of PY138 at a molecular level is crucial for optimizing its performance and developing new derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

Tautomerism and Molecular Geometry

A key structural feature of this compound is the potential for tautomerism. Computational studies have been instrumental in determining the most stable tautomeric form.

Methodology: Solid-state dispersion-corrected DFT calculations have been employed to investigate the structural properties of PY138.[1]

-

Software: CASTEP[1]

-

Functional: BLYP with D3 dispersion correction (BLYP-D3)[1]

-

Objective: Geometry optimization to find the minimum energy structure and confirm the most stable tautomer.

Results: Quantum-mechanical calculations reveal that for an isolated molecule, the NH-tautomer is significantly more stable than the OH-tautomer by approximately 60 kJ/mol.[1] This stability is attributed to the formation of an intramolecular resonance-assisted N-H···O hydrogen bond.[1]

The calculations also shed light on the molecule's three-dimensional structure. Due to intramolecular steric hindrance, the phthalimide (B116566) group is rotated out of the plane of the quinoline (B57606) and indandione moieties by an angle of 57°.[1]

Table 1: Calculated Tautomer Stability and Structural Parameters for this compound

| Parameter | Value | Reference |

| Relative Stability (NH vs. OH tautomer) | ~60 kJ/mol more stable | [1] |

| Dihedral Angle (Phthalimide vs. Quinoline-Indandione Plane) | 57° | [1] |

Electronic and Spectroscopic Properties

Experimental Protocols for Electronic and Spectroscopic Analysis

Geometry Optimization: The first step in calculating electronic properties is to obtain an accurate molecular geometry. This is typically achieved using DFT.

-

Software: Gaussian, ORCA, Q-Chem, etc.

-

Functional: B3LYP, PBE0, or CAM-B3LYP are commonly used for organic dyes as they provide a good balance of accuracy and computational cost.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally recommended for converged results.

-

Solvation Model: To simulate real-world conditions, a solvent continuum model like the Polarizable Continuum Model (PCM) is often included, specifying a solvent such as chloroform (B151607) or THF.

Electronic Properties (HOMO/LUMO): Once the geometry is optimized, the same level of theory is used to calculate the energies of the molecular orbitals. The energy difference between the HOMO and LUMO provides the electronic band gap.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the excited states and simulating the UV-Vis absorption spectrum.

-

Method: TD-DFT is performed on the optimized ground-state geometry.

-

Number of States: Typically, the first 10-30 singlet excited states are calculated to cover the visible and near-UV regions.

-

Output: The calculation yields excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO -> LUMO).

Expected Quantitative Data

Based on studies of similar quinophthalone and other organic pigments, the following table presents expected ranges and types of data from DFT and TD-DFT calculations for this compound.

Table 2: Representative Calculated Electronic and Spectroscopic Data for Organic Dyes

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.0 to -3.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 2.0 to 3.5 eV | Correlates with the color and chemical reactivity of the pigment. |

| λmax (Calculated) | 430 - 480 nm | Predicted maximum absorption wavelength, corresponds to the perceived color. |

| Oscillator Strength (f) | > 0.5 | A higher value indicates a more intense electronic transition and a stronger color. |

| Primary Transition | HOMO -> LUMO | Often the dominant transition for the main absorption band in the visible region. |

Note: These are representative values. Actual calculated values for PY138 may vary depending on the level of theory used.

Experimentally, the maximum absorption wavelength (λmax) for this compound in solution has been reported at 457 nm, with a molar extinction coefficient (ε) of 2.37 x 10⁵ L/mol·cm. A successful TD-DFT calculation would aim to reproduce this λmax value.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of an organic pigment like this compound.

Caption: Workflow for Quantum Chemical Analysis of this compound.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of this compound. DFT methods have successfully determined its most stable tautomeric form and explained its non-planar molecular geometry. While a comprehensive public dataset of its calculated electronic and spectroscopic properties is yet to be established, the standard, robust methodologies of DFT and TD-DFT are well-suited for this purpose. Such calculations can predict the pigment's color, electronic band gap, and other key parameters, guiding the rational design of novel pigments with enhanced properties for advanced applications. This guide serves as a foundational resource for researchers applying computational chemistry to the study of high-performance organic pigments.

References

Photophysical Properties of Pigment Yellow 138: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 138 (PY 138), a quinophthalone-based organic pigment, is a high-performance colorant widely utilized in various industrial applications, including plastics, coatings, and paints.[1][2] Its popularity stems from its excellent thermal stability, lightfastness, and resistance to various solvents.[1][3] This technical guide provides an in-depth analysis of the photophysical properties of this compound, focusing on its behavior in different media. Understanding these properties is crucial for optimizing its performance in existing applications and for exploring its potential in novel fields such as advanced materials and sensing.

Chemical and Physical Properties

This compound is chemically identified as 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione.[4] Its chemical structure is provided below.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₆H₆Cl₈N₂O₄ | [4] |

| Molecular Weight | 693.9 g/mol | [4] |

| CAS Number | 30125-47-4 | [4] |

| Appearance | Yellow powder | [3] |

| Density | ~1.8 g/cm³ | [5] |

| Heat Resistance | Up to 290 °C | [5] |

| Light Fastness | Excellent (8 on a scale of 1-8) | [5] |

Photophysical Properties in Different Media

Table 2: Photophysical Data of this compound in Various Media

| Medium | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |

| Polyethylene (PE) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Polypropylene (PP) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Polyvinyl Chloride (PVC) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Automotive Coatings | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Water-based Paints | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Solvent-based Paints | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The lack of specific data in Table 2 highlights a research gap in the detailed photophysical characterization of this compound in different application media.

Experimental Protocols

The characterization of the photophysical properties of this compound requires a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Sample Preparation

-

Solutions: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, acetonitrile). Concentrations should be in the micromolar range to avoid aggregation and inner filter effects.

-

Solid Matrices: For solid-state measurements, disperse the pigment in the desired polymer or coating matrix at a specified weight percentage. The dispersion quality is critical for obtaining reproducible results.

UV-Visible Absorption Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record the baseline spectrum of the pure solvent or solid matrix.

-

Measure the absorption spectrum of the pigment solution or solid sample over a wavelength range of at least 300-600 nm.

-

Identify the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy

-

Instrument: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Procedure:

-

Emission Spectrum: Excite the sample at its λabs and record the emission spectrum over a wavelength range longer than the excitation wavelength. Identify the wavelength of maximum emission (λem).

-

Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation wavelength range to obtain the excitation spectrum. This should correspond to the absorption spectrum.

-

Fluorescence Quantum Yield Measurement

-

Method: The relative method using a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

-

Procedure:

-

Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

-

Instrument: A time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed laser source at the λabs.

-

Collect the fluorescence decay profile.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime (τ).

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for characterizing the photophysical properties of this compound and a conceptual representation of solvatochromism.

Caption: Experimental workflow for photophysical characterization.

Caption: Conceptual diagram of solvatochromism.

Conclusion

This compound is a robust organic pigment with excellent stability properties. While its qualitative photophysical characteristics are well-documented in technical data sheets, a comprehensive, quantitative understanding of its behavior in different media is lacking in publicly available literature. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to systematically investigate the photophysical properties of this compound. Such studies would not only fill a critical knowledge gap but also enable the rational design of new materials and applications leveraging the unique optical properties of this versatile pigment.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 4. This compound | C26H6Cl8N2O4 | CID 5463973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|Fast Yellow 138|CAS No.30125-47-4|C.I. No.Fast Yellow 138 [xcolorpigment.com]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

The Genesis of a Brilliant Yellow: A Technical Guide to Quinophthalone Pigments

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development, discovery, and fundamental chemistry of quinophthalone pigments. From their initial synthesis in the late 19th century to their modern-day applications, this document provides a comprehensive overview of this important class of colorants. Detailed experimental protocols, quantitative data, and diagrammatic representations of synthetic pathways are presented to serve as a valuable resource for professionals in research and development.

A Journey Through Time: The Historical Development of Quinophthalone Pigments

The story of quinophthalone pigments begins in 1883 with the pioneering work of Jacobsen and Reimer, who first synthesized "quinoline yellow" through the condensation of quinaldine (B1664567) (2-methylquinoline) with phthalic anhydride (B1165640). This discovery laid the foundation for a new class of synthetic organic pigments that would eventually find widespread use due to their brilliant greenish-yellow hues and excellent stability.

Early developments focused on the synthesis of dyes, with patents emerging in the 1930s that described methods for producing quinophthalone-based dyestuffs with good lightfastness. A significant milestone in the evolution of these compounds into high-performance pigments was the introduction of halogenated derivatives. The incorporation of chlorine or bromine atoms into the phthalic anhydride and/or the quinaldine moiety was found to significantly enhance properties such as lightfastness, heat stability, and solvent resistance.

This led to the development of commercially important pigments like Pigment Yellow 138, a tetrachlorinated quinophthalone, which exhibits exceptional durability and is widely used in demanding applications such as automotive coatings and engineering plastics. The timeline below highlights key moments in the discovery and development of quinophthalone pigments.

The Heart of the Matter: Synthesis and Chemical Properties

The fundamental synthesis of quinophthalone pigments involves the condensation of a quinaldine derivative with a phthalic anhydride derivative. The reaction is typically carried out at high temperatures, often in the presence of a catalyst or in a high-boiling solvent.

General Reaction Mechanism

The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration. The methyl group of quinaldine is sufficiently acidic to participate in the condensation, likely through an enamine intermediate. The following diagram illustrates a plausible reaction mechanism for the synthesis of a simple quinophthalone.

Quantitative Data on Key Quinophthalone Pigments

The performance of quinophthalone pigments is defined by several key quantitative parameters. The following tables summarize these properties for some commercially significant quinophthalone pigments.

Table 1: General and Physical Properties

| Pigment Name | C.I. Name | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) |

| Quinophthalone Yellow | This compound | Quinophthalone | C₂₆H₆Cl₈N₂O₄ | 693.96 |

| Isoindoline Yellow | Pigment Yellow 139 | Isoindoline | C₁₆H₉N₅O₆ | 367.27 |

| Isoindolinone Yellow | Pigment Yellow 173 | Isoindolinone | C₂₂H₁₂Cl₂N₄O₂ | 435.26 |

Table 2: Fastness and Resistance Properties

| Pigment Name | Lightfastness (Blue Wool Scale, 1-8) | Heat Stability (°C) | Acid Resistance (1-5) | Alkali Resistance (1-5) |

| This compound | 8[1] | 290-300[1][2] | 5[1] | 5[1] |

| Pigment Yellow 139 | 8[3] | 240-250[3][4] | 5[3] | 4[3] |

| Pigment Yellow 173 | 7-8 | 290 | 5 | 5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key quinophthalone pigments, compiled from patent literature.

Synthesis of this compound (C.I. 56300)

This protocol is adapted from a representative synthetic method for this compound.[3]

Materials:

-

Tetrachlorophthalic anhydride

-

Benzoic acid (as solvent/catalyst)

-

Sodium hydroxide (B78521) solution

Procedure:

-

In a reactor equipped with heating and stirring, melt benzoic acid (e.g., 320g) by heating to approximately 127°C.

-

Once molten and stirring has commenced, sequentially add tetrachlorophthalic anhydride (e.g., 60g) and 8-aminoquinaldine (e.g., 16g).

-

Heat the reaction mixture to 140-160°C and maintain for 1-3 hours.

-

Increase the temperature to 180-220°C and continue the reaction for an additional 2-4 hours.

-

Cool the reaction mixture to 130°C.

-

Pour the cooled reaction mixture into a prepared sodium hydroxide solution (e.g., 10% solution, 960g) and stir for 10-60 minutes.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude this compound.

-

The crude pigment can be further purified and conditioned through solvent treatment (pigmentation) to achieve the desired particle size and crystal form for specific applications.

General Synthesis of a Simple Quinophthalone

This is a general laboratory-scale synthesis adapted from published procedures.

Materials:

-

Quinaldine

-

Phthalic anhydride

-

Anhydrous zinc chloride (catalyst)

Procedure:

-

In a suitable reaction vessel, combine quinaldine (e.g., 4g, 0.027 mol), powdered phthalic anhydride (e.g., 4.5g, 0.030 mol), and anhydrous zinc chloride (e.g., 1g, 0.007 mol).

-

Heat the mixture in an oil bath at 180°C for approximately four hours.

-

Cool the resulting viscous, dark red liquid.

-

Wash the cooled product with rectified spirit to precipitate the yellow solid dye.

-

The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield the crystalline quinophthalone.

Workflow for Pigment Synthesis and Characterization

The development and evaluation of a new pigment follows a structured workflow, from initial synthesis to final application testing. The following diagram outlines this process.

Conclusion

Quinophthalone pigments represent a significant class of synthetic organic colorants that have evolved considerably since their initial discovery. Through chemical modification, particularly halogenation, researchers have developed pigments with outstanding performance characteristics, making them suitable for a wide range of demanding applications. The continued study of their synthesis, properties, and reaction mechanisms will undoubtedly lead to the development of new and improved colorants for future technologies.

References

In-Depth Technical Guide: Toxicological and Ecotoxicological Profile of Pigment Yellow 138

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 138 (CAS No. 30125-47-4), a quinophthalone pigment, is a significant colorant utilized across various industries. Its toxicological and ecotoxicological profiles are of paramount importance for ensuring its safe handling, use, and disposal. This technical guide provides a comprehensive overview of the available data on the toxicological and ecotoxicological properties of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety and environmental impact of this substance.

Toxicological Data

This compound exhibits a low order of acute toxicity and is not classified as a hazardous substance according to available data. The following tables summarize the key quantitative toxicological endpoints.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg bw | [1] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [1] |

Skin and Eye Irritation

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritant | [1] |

| Eye Irritation | Rabbit | Non-irritant | [1] |

Sensitization

| Endpoint | Assessment | Reference |

| Skin Sensitization | The chemical structure does not suggest a sensitizing effect. | [1] |

Genotoxicity

Based on the available information, this compound is not considered to be mutagenic.

| Test Type | Result | Reference |

| Ames Test | Negative | [2] |

| Micronucleus Test | Negative | [2] |

Carcinogenicity and Reproductive Toxicity

Current assessments indicate that this compound does not pose a carcinogenic or reproductive hazard.

| Endpoint | Assessment | Reference |

| Carcinogenicity | The whole of the information assessable provides no indication of a carcinogenic effect. | [1] |

| Reproductive Toxicity | Based on the ingredients, there is no suspicion of a toxic effect on reproduction. | [1] |

Ecotoxicological Data

This compound demonstrates a low potential for adverse effects in aquatic environments.

Aquatic Toxicity

| Test Type | Species | Endpoint | Value | Reference |

| Acute Fish Toxicity | Danio rerio (Zebra fish) | 96h LC50 | > 100 mg/L | [1] |

| Acute Daphnia Toxicity | Daphnia magna | 48h EC50 | > 100 mg/L | [1] |

| Algae Growth Inhibition | Desmodesmus subspicatus | 72h EC50 | > 100 mg/L | [1] |

| Bacterial Toxicity | Activated sludge | 3h EC50 | > 1000 mg/L | [1] |

Experimental Protocols

Detailed methodologies for the key toxicological and ecotoxicological studies are outlined below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

A limit test is typically conducted for substances with low expected toxicity. A single group of rats (usually Wistar, 3-5 animals of one sex) is administered a dose of 2000 mg/kg body weight of this compound via oral gavage. If no mortality or significant clinical signs of toxicity are observed, a higher dose of 5000 mg/kg may be tested in another group. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. At the end of the observation period, a gross necropsy is performed on all animals.

Acute Dermal Toxicity (as per OECD Guideline 402)

A limit test is performed by applying this compound at a dose of 2000 mg/kg body weight to the shorn, intact skin of a group of rats (typically 5 males and 5 females). The application site is covered with a semi-occlusive dressing for 24 hours. The animals are observed for mortality, signs of systemic toxicity, and local skin reactions for 14 days. Body weights are recorded weekly. A gross necropsy is conducted at the end of the study.

Skin Irritation (as per OECD Guideline 404)

A small amount (approximately 0.5 g) of this compound is applied to a small area of shorn skin on the back of albino rabbits. The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours. After the exposure period, the test substance is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

Eye Irritation (as per OECD Guideline 405)

A small, measured amount (e.g., 0.1 mL or 0.1 g) of this compound is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye serves as an untreated control. The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized grading system.

Ames Test (as per OECD Guideline 471)

The bacterial reverse mutation assay (Ames test) is performed to assess the mutagenic potential of this compound. Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

In Vivo Erythrocyte Micronucleus Test (as per OECD Guideline 474)

This test evaluates the potential of this compound to induce chromosomal damage. The test substance is administered to mice or rats, typically via oral gavage or intraperitoneal injection, at three dose levels. Bone marrow or peripheral blood is collected at appropriate time intervals after treatment. The erythrocytes are then analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Acute Fish Toxicity (as per OECD Guideline 203)

Zebra fish (Danio rerio) are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours. Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours. The lethal concentration that causes 50% mortality (LC50) is calculated.

Acute Daphnia Immobilisation Test (as per OECD Guideline 202)

Daphnia magna are exposed to a series of concentrations of this compound for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The effective concentration that causes 50% immobilization (EC50) is determined.

Alga, Growth Inhibition Test (as per OECD Guideline 201)

Cultures of a freshwater green alga, such as Desmodesmus subspicatus, are exposed to various concentrations of this compound for 72 hours. The growth of the algae is measured, and the concentration that inhibits growth by 50% (EC50) is calculated.

Visualizations

As this compound exhibits low toxicity and there are no established signaling pathways associated with its effects, the following diagrams illustrate the general experimental workflows for key toxicological and ecotoxicological assessments.

Caption: Workflow for an acute oral toxicity study.

Caption: General workflow for aquatic toxicity testing.

Caption: Workflow for genotoxicity assessment.

Conclusion

The available toxicological and ecotoxicological data for this compound consistently indicate a low hazard profile. It exhibits low acute toxicity via oral and dermal routes, is not a skin or eye irritant, and does not show evidence of mutagenicity, carcinogenicity, or reproductive toxicity in the available studies. In the aquatic environment, this compound has a low toxicity to fish, daphnia, algae, and bacteria. This comprehensive profile suggests that, with appropriate industrial hygiene practices, this compound can be used safely with minimal risk to human health and the environment.

References

Methodological & Application

Application Notes and Protocols: Pigment Yellow 138 as a Novel Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note is a hypothetical proposal based on the known chemical and physical properties of Pigment Yellow 138. Currently, there is no direct published evidence of its use as a fluorescent probe in cellular imaging. The protocols and data presented are illustrative and would require experimental validation.

Introduction

This compound (PY138), a quinophthalone-based organic pigment, is recognized for its exceptional thermal stability and vibrant yellow hue in industrial applications. Its chemical structure, characterized by a large, hydrophobic polycyclic aromatic system, suggests its potential as a lipophilic fluorescent probe for cellular imaging. This application note explores the prospective use of this compound for visualizing and studying intracellular lipid droplets, key organelles involved in lipid metabolism and cellular signaling.

The inherent hydrophobicity of PY138 is predicted to facilitate its passive diffusion across the plasma membrane and subsequent accumulation in nonpolar environments within the cell, such as lipid droplets. This proposed mechanism of action is analogous to other well-established lipid droplet stains. This document provides a hypothetical framework for the characterization and application of this compound as a fluorescent cellular imaging agent, including detailed protocols for its use in live-cell imaging and for assessing its biocompatibility.

Hypothetical Product Profile

This section outlines the predicted properties of this compound as a fluorescent probe.

| Property | Predicted Value/Characteristic |

| Chemical Name | 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione |

| Molecular Formula | C₂₆H₆Cl₈N₂O₄ |

| Molecular Weight | 693.96 g/mol |

| Appearance | Yellow to greenish-yellow powder |

| Solubility | Soluble in DMSO; likely to precipitate in aqueous media |

| Proposed Target | Intracellular Lipid Droplets |

| Proposed Mechanism | Accumulation in the hydrophobic core of lipid droplets |

| Hypothetical Excitation (λex) | ~450 - 470 nm |

| Hypothetical Emission (λem) | ~520 - 550 nm |

| Quantum Yield | Expected to be low in aqueous environments and high in nonpolar (lipid) environments |

Proposed Cellular Application: Lipid Droplet Staining

Based on its lipophilic nature, this compound is proposed as a selective fluorescent probe for staining intracellular lipid droplets. Lipid droplets are dynamic organelles that play a central role in storing neutral lipids and are involved in various cellular processes, including energy homeostasis, membrane synthesis, and signaling. The visualization of lipid droplets is crucial for studying metabolic disorders, such as obesity and fatty liver disease, as well as cancer and infectious diseases.